molecular formula C8H10N2O2 B8637501 N-(4-(hydroxymethyl)pyridin-2-yl)acetamide

N-(4-(hydroxymethyl)pyridin-2-yl)acetamide

Cat. No.: B8637501
M. Wt: 166.18 g/mol
InChI Key: LKPYHVXLNZEUFY-UHFFFAOYSA-N
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Description

N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetylamino group at the second position and a hydroxymethyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide typically involves the acetylation of 2-aminopyridine followed by the reduction of the resulting intermediate. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The acetylamino group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions to form ethers or esters.

Major Products:

    Oxidation: Formation of 2-acetylaminopyridine-4-carboxylic acid.

    Reduction: Formation of 2-aminopyridin-4-yl)methanol.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

N-(4-(hydroxymethyl)pyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(hydroxymethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

    (2-Aminopyridin-4-yl)methanol: Similar structure but lacks the acetyl group.

    (2-Acetylaminopyridin-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness: N-(4-(hydroxymethyl)pyridin-2-yl)acetamide is unique due to the presence of both an acetylamino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-[4-(hydroxymethyl)pyridin-2-yl]acetamide

InChI

InChI=1S/C8H10N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-4,11H,5H2,1H3,(H,9,10,12)

InChI Key

LKPYHVXLNZEUFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetic acid 2-acetylamino-pyridin-4-ylmethyl ester (4.2 g, 20 mmol) was stirred with ammonium hydroxide (10 ml) in methanol (50 ml) at room temperature. After 24 hr., the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, EA) to afford 3.36 g (quantitative) of N-(4-hydroxymethyl-pyridin-2-yl)-acetamide as a pale yellow solid. m.p. 145° C.; 1H NMR (200 MHz, CDCl3/CD3OD) δ 2.19 (3H, s), 4.67 (2H, s), 7.08 (1H, d, J=5.0 Hz), 8.10 (1H, s), 8.17 (1H, d, J=5.0 Hz).
Quantity
4.2 g
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reactant
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10 mL
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reactant
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-Acetoxymethyl-2-acetylaminopyridine (Reference compound No. 11-1, 6.6 g, 32 mmol) was dissolved in tetrahydrofuran (20 mL), and 2N aqueous sodium hydroxide solution (19 mL, 38 mmol) was added dropwise thereto under ice-cooling. The mixture was stirred for 40 minutes at room temperature, and water (100 mL) was added thereto. The whole was extracted with ethyl acetate (80 mL) six times, and then the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting solid was filtered off with the mixed solvent of ethyl acetate and hexane, and then the solid was dried under reduced pressure at 40° C. to give 4.5 g of the title reference compound as a colorless solid. (Yield 86%)
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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19 mL
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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